3-cyclopropyl-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide
Description
3-cyclopropyl-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C17H18N4O and its molecular weight is 294.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.14806121 g/mol and the complexity rating of the compound is 450. The solubility of this chemical has been described as 0.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of this compound is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an important enzyme involved in the biosynthesis of carotenoids, which are essential for plant growth and development .
Mode of Action
The compound acts as an HPPD inhibitor . It binds to the active sites of HPPD, thereby inhibiting the enzyme’s activity . This inhibition indirectly prevents the biosynthesis of carotenoids, leading to bleaching symptoms in plants .
Biochemical Pathways
The compound affects the carotenoid biosynthesis pathway . By inhibiting HPPD, it disrupts the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key step in the pathway . This disruption leads to a decrease in carotenoid production, affecting plant growth and development .
Result of Action
The compound exhibits strong herbicidal activity . It inhibits the growth of both monocotyledon and dicotyledon weeds . Some compounds, especially I-17, show characteristic bleaching symptoms of HPPD herbicides and good post-emergence herbicidal activity on tested weeds in a glasshouse assay .
Properties
IUPAC Name |
5-cyclopropyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12(9-13-5-3-2-4-6-13)11-18-21-17(22)16-10-15(19-20-16)14-7-8-14/h2-6,9-11,14H,7-8H2,1H3,(H,19,20)(H,21,22)/b12-9+,18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNDAWOKWJLRSO-SOWMPKKWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=NNC(=C2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329373 | |
Record name | 5-cyclopropyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26725999 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1359647-96-3 | |
Record name | 5-cyclopropyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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